molecular formula C9H9N3O3 B8379265 3-(Aziridin-1-yl)-4-nitrobenzamide

3-(Aziridin-1-yl)-4-nitrobenzamide

Cat. No. B8379265
M. Wt: 207.19 g/mol
InChI Key: HTIRJKNIIIRSSH-UHFFFAOYSA-N
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Patent
US06517836B1

Procedure details

A stirred solution of the above benzamide (100 mg, 0.54 mmol) in dry MeCN (4 mL) was treated with aziridine (168 μL, 3.24 mmol) at room temperature for 4 h. The resulting precipitate was collected, washed with cold water, and crystallized twice from EtOAc to give 9 (46 mg, 41%). mp 223-224° C.;; 1H NMR [(CD3)2SO] δ8.21 (br s, 1H, NHH), 7 99 (d, J=8.5 Hz, 1H, H-5), 7.69 (d, J=1.8 Hz, 1H, H-2), 7.67 (br s, 1H, NHH), 7.56 (dd, J=8 5, 1.8 Hz, 1H, H-6), 2.30 (s, 4H, (CH2)2). Anal. Calcd for C9H9N3O3: C, 52.17;H, 4.38, N, 20.28. Found C, 52 10;H, 4.30, N, 20.07%.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
168 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Yield
41%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([NH2:7])=[O:6].[NH:14]1[CH2:16][CH2:15]1>CC#N>[N:14]1([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=2[N+:11]([O-:13])=[O:12])[C:5]([NH2:7])=[O:6])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC=1C=C(C(=O)N)C=CC1[N+](=O)[O-]
Name
Quantity
168 μL
Type
reactant
Smiles
N1CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
crystallized twice from EtOAc

Outcomes

Product
Name
Type
product
Smiles
N1(CC1)C=1C=C(C(=O)N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.